

# Technical Support Center: Optimizing Cell Permeability of Morpholine-Containing Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-(3,4-Dinitrobenzyl)morpholine*

Cat. No.: B1359434

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of morpholine-containing compounds. Morpholine is a valuable scaffold in medicinal chemistry, often improving metabolic stability and solubility; however, its inherent physicochemical properties can present significant challenges to achieving optimal cell permeability.<sup>[1][2][3]</sup> This resource is designed to help you diagnose and overcome these hurdles in your experimental workflow.

## Frequently Asked Questions (FAQs)

### Q1: Why do my morpholine-containing compounds exhibit poor cell permeability?

The primary reason often lies in the basicity of the morpholine nitrogen. Morpholine has a pKa of approximately 8.5-8.7.<sup>[4]</sup> At physiological pH (around 7.4), a significant fraction of the morpholine ring will be protonated, resulting in a positive charge. This ionization dramatically increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane. The tuning of an amine's basicity and its ionization state is a critical factor that impacts not only permeability but also solubility, lipophilicity, and potential for transporter-mediated efflux.<sup>[5]</sup>

## Q2: What are the first physicochemical properties I should assess to diagnose a permeability issue?

Before proceeding to complex cellular assays, a fundamental understanding of your compound's properties is crucial. The following parameters provide a foundational dataset for troubleshooting:

| Parameter                | Description                                                     | Significance for Morpholine Compounds                                                                                                                                                                                                          |
|--------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| pKa                      | The acid dissociation constant.                                 | Critical. Determines the ionization state at physiological pH. A high pKa (>8) is a common red flag for poor permeability. <a href="#">[5]</a>                                                                                                 |
| LogP                     | The octanol-water partition coefficient.                        | Measures the lipophilicity of the neutral (un-ionized) form of the compound.                                                                                                                                                                   |
| LogD at pH 7.4           | The distribution coefficient at a specific pH.                  | Measures the lipophilicity of the compound considering all ionization states at pH 7.4. For basic compounds like morpholines, LogD7.4 is often significantly lower than LogP and is a more physiologically relevant predictor of permeability. |
| Aqueous Solubility       | The maximum concentration of a compound in an aqueous solution. | Poor solubility can lead to inaccurate results in permeability assays due to the compound precipitating out of the solution.                                                                                                                   |
| Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule.               | High PSA is generally correlated with lower permeability. The oxygen atom in the morpholine ring contributes to the molecule's overall PSA.                                                                                                    |

- Expert Insight: A large difference between LogP and LogD7.4 is a strong indicator that ionization is the primary factor limiting permeability. Your goal in subsequent medicinal chemistry efforts will be to narrow this gap, primarily by reducing the pKa.

## Q3: Which in vitro permeability assay should I start with?

For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- PAMPA: This cell-free assay measures passive diffusion across an artificial lipid membrane. [\[7\]](#) It is cost-effective, high-throughput, and specifically isolates passive transport.[\[6\]](#)[\[8\]](#) This makes it ideal for determining if the fundamental lipophilicity and ionization of your compound are the root cause of poor permeability, without the complexities of active transporters.[\[7\]](#)[\[9\]](#)
- Caco-2 Permeability Assay: If your compound shows reasonable permeability in PAMPA but poor results in cell-based assays, or if you suspect active transport is involved, the Caco-2 assay is the logical next step.[\[10\]](#)[\[11\]](#) Caco-2 cells, derived from human colon carcinoma, form a monolayer that mimics the intestinal epithelium, expressing various transporters, including efflux pumps like P-glycoprotein (P-gp).[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Troubleshooting Guide: Experimental Issues & Solutions

### Problem 1: My compound shows low permeability in the PAMPA assay.

This result strongly suggests that the issue lies with the compound's intrinsic physicochemical properties, namely its inability to passively cross a lipid bilayer.

Root Cause Analysis & Workflow:

Caption: Troubleshooting workflow for low passive permeability.

Solutions (Medicinal Chemistry Strategies):

- Lower the pKa: The most effective strategy is often to reduce the basicity of the morpholine nitrogen.[\[14\]](#)

- Causality: By adding electron-withdrawing groups near the morpholine ring, you can decrease the pKa. This reduces the proportion of molecules that are protonated at pH 7.4, thereby increasing the concentration of the neutral, more permeable species.[14]
- Mask Polarity via Intramolecular Hydrogen Bonding (IMHB): Designing the molecule to form an internal hydrogen bond can "hide" polar functional groups from the surrounding environment.[15]
  - Causality: IMHB reduces the effective polarity and desolvation penalty required for the molecule to enter the lipid membrane, thereby improving permeability.[16][17][18] This strategy can be particularly effective for compounds that are "beyond the rule of five".
- Prodrug Approach: Temporarily mask the polar morpholine group with a lipophilic moiety that can be cleaved in vivo to release the active drug.[19][20][21][22]
  - Causality: The prodrug has enhanced lipophilicity, allowing it to cross the cell membrane via passive diffusion. Once inside the cell or in systemic circulation, enzymatic or chemical cleavage restores the original, active compound.[19][23]

## Problem 2: My compound has good PAMPA permeability but poor Caco-2 permeability.

This discrepancy is a classic sign of transporter-mediated efflux. The Caco-2 cells are actively pumping your compound out, preventing it from crossing the monolayer.[11] The most common efflux pump is P-glycoprotein (P-gp).[24][25][26]

Root Cause Analysis & Workflow:

Caption: Diagnostic workflow for suspected active efflux.

Solutions (Experimental & Medicinal Chemistry):

- Confirm Efflux with a Bidirectional Caco-2 Assay:
  - Protocol: Measure the permeability of your compound in both directions across the Caco-2 monolayer: from the apical (top) to the basolateral (bottom) side ( $P_{app} A \rightarrow B$ ) and from basolateral to apical ( $P_{app} B \rightarrow A$ ).

- Interpretation: Calculate the efflux ratio (ER) =  $P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$ . An efflux ratio greater than 2 is a strong indication that your compound is a substrate of an efflux transporter.[11]
- Identify the Transporter with Inhibitors:
  - Protocol: Re-run the bidirectional Caco-2 assay in the presence of a known efflux pump inhibitor. For example, use Verapamil or Cyclosporin A for P-gp.
  - Interpretation: If the efflux ratio decreases significantly in the presence of the inhibitor (i.e.,  $P_{app} A \rightarrow B$  increases), you have confirmed that your compound is a substrate for that specific transporter.
- Structural Modification to Circumvent Efflux:
  - Causality: P-gp recognition is complex, but general strategies include reducing hydrogen bond donors, slightly increasing polarity, or attenuating the pKa of basic centers.[24] For morpholine compounds, further reducing the pKa can sometimes decrease P-gp recognition.[24]

## Key Experimental Protocols

### Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework. Specifics may vary based on the kit manufacturer. [8][27]

**Objective:** To measure the passive permeability of a compound.

**Materials:**

- 96-well PAMPA plate system (e.g., Donor plate with PVDF membrane, Acceptor plate).[8][9]
- Phospholipid solution (e.g., 2% lecithin in dodecane).[27]
- Phosphate-buffered saline (PBS), pH 7.4.

- Test compound and control compounds (high and low permeability).
- DMSO for stock solutions.
- Plate reader or LC-MS/MS for quantification.[\[7\]](#)

#### Step-by-Step Methodology:

- Prepare Acceptor Plate: Add 300  $\mu$ L of PBS (pH 7.4) to each well of the 96-well acceptor plate.
- Coat Donor Plate Membrane: Carefully pipette 5  $\mu$ L of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.
- Prepare Donor Solutions: Prepare a 100-200  $\mu$ M solution of your test compound in PBS from a DMSO stock. The final DMSO concentration should be kept low (<1%) to avoid damaging the membrane.
- Start the Assay: Add 200  $\mu$ L of the donor solution to each well of the coated donor plate.
- Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.
- Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[\[9\]\[27\]](#)
- Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate Permeability (Pe): Use the manufacturer's provided equations or standard literature formulas to calculate the effective permeability coefficient (Pe).

## Protocol 2: Bidirectional Caco-2 Permeability Assay

This is a complex cell-based assay requiring experience in cell culture.[\[28\]](#)

Objective: To determine active transport and efflux potential.

Materials:

- Caco-2 cells and appropriate culture medium.
- Transwell® inserts (e.g., 24-well format).
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Test compound, control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability, Talinolol for P-gp substrate).[11]
- Lucifer Yellow for monolayer integrity check.[7]
- LC-MS/MS for quantification.

Step-by-Step Methodology:

- Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[12]
- Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g.,  $>200 \Omega \cdot \text{cm}^2$ ).[28]
- Prepare Dosing Solutions: Prepare the test compound in pre-warmed transport buffer at the desired concentration.
- Apical to Basolateral (A → B) Transport:
  - Wash the monolayers with warm transport buffer.
  - Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
  - Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

- At the end of the incubation, take samples from the basolateral chamber for analysis.
- Basolateral to Apical (B → A) Transport:
  - On a parallel set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
  - Incubate under the same conditions.
  - Take samples from the apical chamber for analysis.
- Integrity Post-Assay: After sampling, perform a Lucifer Yellow leak test to ensure the monolayer integrity was maintained throughout the experiment.
- Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both A → B and B → A directions and determine the efflux ratio.[\[11\]](#)

## References

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *Medicinal Research Reviews*, 40(2), 709-752. [\[Link\]](#)
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. *ChemMedChem*, 15(5), 392-403. [\[Link\]](#)
- Alex, A., Millan, D. S., O'Connell, J., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. *MedChemComm*, 2(7), 669-674. [\[Link\]](#)
- Magalhães, R. P., & Sousa, S. F. (2021). In Silico Prediction of Permeability Coefficients. *Methods in Molecular Biology*, 2338, 267-281. [\[Link\]](#)
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *Semantic Scholar*. [\[Link\]](#)

- Dahlin, J. L., et al. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. *Journal of Medicinal Chemistry*, 57(8), 3234–3243. [\[Link\]](#)
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. [\[Link\]](#)
- Compound screening using molecular modeling and simulation. (n.d.). In silico prediction models for solubility and membrane permeability in cell-based assays. Source Publication. [\[Link\]](#)
- Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. *E3S Web of Conferences*, 556, 01051. [\[Link\]](#)
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. [\[Link\]](#)
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. *ChemMedChem*, 15(5), 392-403. [\[Link\]](#)
- Dahlin, J. L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. *Journal of Medicinal Chemistry*, 57(8), 3234–3243. [\[Link\]](#)
- Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [\[Link\]](#)
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences Website. [\[Link\]](#)
- Houghten, R. A., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. *ACS Medicinal Chemistry Letters*, 3(4), 322-326. [\[Link\]](#)
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. [\[Link\]](#)

- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [\[Link\]](#)
- Magalhães, R. P., & Sousa, S. F. (2021). In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. [\[Link\]](#)
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Website. [\[Link\]](#)
- Chen, K.-J., & Chen, Y.-C. (2022). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. *Molecules*, 27(19), 6667. [\[Link\]](#)
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec Website. [\[Link\]](#)
- Wang, B., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. *Journal of Medicinal Chemistry*, 53(2), 836-844. [\[Link\]](#)
- Capparelli, M., & Caron, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(3), 336-348. [\[Link\]](#)
- Hess, S., et al. (2011). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. *ACS Medicinal Chemistry Letters*, 2(1), 20-24. [\[Link\]](#)
- Unknown. (n.d.). Caco2 assay protocol. Source not specified. [\[Link\]](#)
- Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [\[Link\]](#)
- Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences Website. [\[Link\]](#)
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs for Amines. *Molecular Pharmaceutics*, 3(1), 1-13. [\[Link\]](#)
- Nielsen, M. S., et al. (2021). Prodrugs and their activation mechanisms for brain drug delivery. *Advanced Drug Delivery Reviews*, 176, 113859. [\[Link\]](#)

- Ghosh, A., & Sahu, P. K. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. *ChemistrySelect*, 9(1). [\[Link\]](#)
- Wang, B., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. *Journal of Medicinal Chemistry*, 53(2), 836-844. [\[Link\]](#)
- Capparelli, M., & Caron, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(3), 336-348. [\[Link\]](#)
- Unkalkar, D., & Magano, J. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. *IntechOpen*. [\[Link\]](#)
- Unkalkar, D., & Magano, J. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. *Pharmaceutics*, 15(4), 1184. [\[Link\]](#)
- Unkalkar, D., & Magano, J. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. *Pharmaceutics*, 15(4), 1184. [\[Link\]](#)
- Kumari, A., & Singh, R. K. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Results in Chemistry*, 5, 100857. [\[Link\]](#)
- Capparelli, M., & Caron, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Publications*. [\[Link\]](#)
- Unkalkar, D., & Magano, J. (2021). Optimisation of Passive Permeability for Oral Absorption. *Royal Society of Chemistry*. [\[Link\]](#)
- Fairlie, D. P., & Schroeder, C. I. (2015). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. *Drug Discovery Today: Technologies*, 16, 1-8. [\[Link\]](#)
- Wager, T. T., et al. (2010). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. *Journal of Medicinal Chemistry*, 53(18), 6706-6713. [\[Link\]](#)

- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com. [\[Link\]](#)
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [\[Link\]](#)
- Rampal, R., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. *Journal of Medicinal Chemistry*, 60(17), 7351-7368. [\[Link\]](#)
- Sharma, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. *Journal of Biochemical and Molecular Toxicology*, 38(1), e70190. [\[Link\]](#)
- Zoghbi, A. W., & El-Kadi, A. O. S. (2012). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. *Current Drug Metabolism*, 13(7), 984-997. [\[Link\]](#)
- ResearchGate. (n.d.). Interaction of compounds with P-glycoprotein. a Drug efflux. ResearchGate. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. drughunter.com [drughunter.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. formulation.bocsci.com [formulation.bocsci.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. books.rsc.org [books.rsc.org]
- 15. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 16. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [bioassaysys.com](#) [bioassaysys.com]
- 28. [static1.1.sqspcdn.com](#) [static1.1.sqspcdn.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Cell Permeability of Morpholine-Containing Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359434#troubleshooting-poor-cell-permeability-of-morpholine-containing-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)